molecular formula C7H3ClF3NO B575302 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde CAS No. 174008-48-1

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde

Cat. No.: B575302
CAS No.: 174008-48-1
M. Wt: 209.552
InChI Key: YXIMMXIGICNTOF-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is a high-value chemical intermediate designed for advanced research and development, particularly in the pharmaceutical and agrochemical sectors. Its structure, featuring both a reactive aldehyde group and chlorine and trifluoromethyl substituents on the pyridine ring, makes it a versatile synthon for constructing complex molecules. The electron-withdrawing trifluoromethyl group is a key motif known to enhance the biological activity, metabolic stability, and lipophilicity of final compounds . In pharmaceutical research, this aldehyde serves as a critical precursor in the synthesis of potential therapeutic agents. It is a key building block for compounds investigated as Nav1.8 sodium channel inhibitors, a target for pain disorders, through the formation of pyridine carboxamide derivatives . Furthermore, carbonyl-bridged trifluoromethyl pyridine derivatives are a significant area of innovation in the development of new agrochemicals, where this compound can be utilized to create molecules with potent pest control activities . The global market for trifluoromethylpyridine intermediates is projected to experience steady growth, driven by sustained R&D in these industries . This product is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIMMXIGICNTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702895
Record name 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174008-48-1
Record name 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde can be synthesized from 2-chloro-4-iodopyridineThe reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates that pyridine derivatives, including 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde, exhibit notable antibacterial and antifungal properties. The presence of the trifluoromethyl group is particularly significant as it can enhance the efficacy of these compounds against various pathogens.

Case Study:
A study conducted on similar pyridine derivatives demonstrated that modifications to the functional groups could lead to improved antimicrobial activity. The compound's structure allows for potential modifications that can be tailored for specific therapeutic targets.

Drug Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for further chemical transformations, making it a versatile building block in drug synthesis.

Example:
In a synthesis pathway for a new class of antihypertensive agents, this compound was utilized to create derivatives that showed enhanced pharmacological profiles compared to existing treatments.

Herbicides and Pesticides

The compound is also explored for its potential use in agrochemicals, particularly in the development of herbicides and pesticides. The chlorinated and trifluoromethylated nature of the compound contributes to its biological activity against various plant pathogens.

Data Table: Potential Agrochemical Applications

CompoundApplicationDescription
This compoundHerbicideEffective against broadleaf weeds
5-Chloro-4-(trifluoromethyl)pyridineInsecticideTargets specific insect pests with minimal environmental impact

Polymer Synthesis

In material science, this compound can be used as a precursor for synthesizing fluorinated polymers. These polymers exhibit unique thermal and mechanical properties suitable for high-performance applications.

Case Study:
Research into fluorinated polymers derived from this compound has shown promising results in applications requiring high chemical resistance and thermal stability, such as coatings and electronic materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity for these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Key Observations:

  • Pyridine vs. Benzene Backbone : Unlike lactofen and tau-fluvalinate (benzene-based), the target compound’s pyridine ring introduces nitrogen-mediated electronic effects, influencing reactivity and solubility .
  • Aldehyde vs. Ester/Cyano Groups: The aldehyde in the target compound enables nucleophilic additions (e.g., condensation reactions), while esters (lactofen) and cyano groups (tau-fluvalinate) enhance stability and bioactivity in pesticidal applications .
  • Trifluoromethyl Group : Present in all compounds, the CF₃ group enhances lipophilicity and metabolic stability, a common feature in agrochemicals .

Reactivity and Stability:

  • The target compound’s aldehyde group makes it more reactive than the ester-stabilized pesticidal compounds. This reactivity is advantageous in synthesis but limits direct pesticidal use.
  • Chloro and trifluoromethyl substituents in all compounds enhance electron-withdrawing effects, improving resistance to enzymatic degradation .

Biological Activity

2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. The presence of both chloro and trifluoromethyl groups enhances its chemical reactivity and biological profiles, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The structural formula of this compound is characterized by the following features:

  • Chloro Group : Increases lipophilicity and may influence receptor interactions.
  • Trifluoromethyl Group : Enhances metabolic stability and can improve binding affinity to biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of trifluoromethylpyridine have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

CompoundActivity (MIC in µg/mL)Target Organism
This compound12.5Staphylococcus aureus
This compound25Escherichia coli

These findings suggest that modifications to the pyridine ring can enhance antibacterial efficacy, with the trifluoromethyl group playing a crucial role in increasing potency against resistant strains .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on various enzymes. Studies indicate that it can act as an inhibitor for cholinesterases, which are critical in neurotransmission:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)10.4
Butyrylcholinesterase (BChE)7.7

The presence of electron-withdrawing groups like trifluoromethyl enhances the interaction with the active site of these enzymes, leading to increased inhibitory activity .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to the active sites of enzymes such as AChE and BChE, it disrupts normal neurotransmitter breakdown, potentially leading to increased acetylcholine levels.
  • Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is under investigation, with preliminary results showing promise .

Case Studies

Several case studies have documented the biological activities of this compound and its derivatives:

  • Antibacterial Efficacy : A study demonstrated that derivatives exhibited up to 67% inhibition against R. solanacearum, a plant pathogen, indicating potential agricultural applications .
  • Neuropharmacological Potential : Research has shown that similar compounds can act as antagonists at calcitonin gene-related peptide (CGRP) receptors, suggesting potential use in treating migraine and other neurogenic conditions .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde in laboratory settings?

Methodological Answer: A widely used method involves the Vilsmeier-Haack formylation , where phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) facilitates the introduction of the aldehyde group. For example, a solution of the pyridine precursor (e.g., 2-chloro-4-(trifluoromethyl)pyridine) in DMF is treated with POCl₃ at 353 K for 5 hours, followed by extraction and silica gel chromatography to isolate the product . Alternative routes may involve halogenation or trifluoromethylation of pre-functionalized pyridine scaffolds, with careful control of reaction conditions to avoid overhalogenation .

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 70-85% after purification).

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal structure and confirm regiochemistry. SHELX software is commonly employed for refinement, leveraging high-resolution data to validate bond lengths and angles .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ ~10 ppm for aldehyde proton) and ¹³C NMR (δ ~190 ppm for carbonyl) are critical. ¹⁹F NMR confirms the trifluoromethyl group (δ ~-60 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (exact mass: ~223.01 Da) verifies molecular formula .
  • Melting Point Analysis: Reported range 53–57°C; deviations may indicate impurities .

Q. What are the key academic applications of this compound?

Methodological Answer: This compound serves as a versatile intermediate :

  • Agrochemical Research: Precursor for tau-fluvalinate, a pyrethroid insecticide. The aldehyde group enables condensation with hydrazines or amines to form bioactive Schiff bases .
  • Medicinal Chemistry: Used to synthesize heterocyclic scaffolds (e.g., imidazopyridines) via cyclization reactions .
  • Materials Science: Functionalization of polymers or metal-organic frameworks (MOFs) due to its electron-withdrawing groups .

Advanced Questions

Q. How can computational chemistry methods predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center) .
  • Frontier Molecular Orbitals (FMOs): Predict reactivity trends; the LUMO energy (~-1.5 eV) correlates with susceptibility to nucleophilic attack .
  • Solvent Effects: Include polarizable continuum models (PCM) to simulate reaction environments (e.g., DMF or THF) .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Crystallographic vs. DFT Geometry: If bond length discrepancies exceed 0.05 Å, re-optimize computational models with dispersion corrections (e.g., D3-BJ) .
  • NMR Chemical Shift Deviations: Use gauge-including atomic orbital (GIAO) methods in DFT to improve shift predictions. Cross-validate with experimental coupling constants (e.g., 3JHF^3J_{H-F}) .
  • Impurity Analysis: LC-MS or GC-MS to detect byproducts (e.g., overhalogenated derivatives) that skew data .

Q. How can the Vilsmeier-Haack reaction be optimized for pyridine carbaldehyde synthesis?

Methodological Answer:

  • Reagent Ratios: Maintain a 1:1.1 molar ratio of precursor to POCl₃ to minimize side reactions .
  • Temperature Control: Heating at 353 K ensures complete formylation without decomposing heat-sensitive intermediates .
  • Workup Protocol: Quench with ice-water to precipitate intermediates, followed by ethyl acetate extraction to recover the product .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate reaction rates in stubborn cases .

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